2,6-dichlorobenzyl 2-methoxybenzoate
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-3-2-5-10(14)15(18)20-9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHNSBLDGFLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Effects: 2,6-Dichloro vs. 2,4-Dichloro Isomers
The position of chlorine substituents on the benzyl group significantly influences molecular interactions. For example, in collagenase inhibitors like (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, the 2,6-dichloro configuration yields a shorter hydrogen bond (1.961 Å) with Gln215 compared to the 2,4-dichloro analog (2.202 Å), suggesting tighter binding .
| Property | 2,6-Dichlorobenzyl | 2,4-Dichlorobenzyl |
|---|---|---|
| Hydrogen Bond Length (Å) | 1.961 | 2.202 |
| π–π Interaction (Å) | 4.249 | 4.127 |
| Gibbs Free Energy (kcal/mol) | -6.5 | -6.4 |
Table 1: Comparative binding metrics of dichlorobenzyl analogs (derived from collagenase inhibitors) .
Functional Group Variations: Methoxy vs. Methyl Substituents
The methoxy group’s electron-donating nature may also slow ester hydrolysis compared to electron-withdrawing substituents.
Precursor Comparison: Ester vs. Acid Form
The precursor 3,6-dichloro-2-methoxybenzoic acid (CASRN: 1918-00-9) has a molecular weight of 221.04 g/mol and is used in herbicide formulations (e.g., Dicamba) . Esterification with 2,6-dichlorobenzyl alcohol increases molecular weight (~355.6 g/mol estimated) and likely enhances cell membrane permeability due to increased lipophilicity.
| Property | 2,6-Dichlorobenzyl 2-Methoxybenzoate | 3,6-Dichloro-2-Methoxybenzoic Acid |
|---|---|---|
| Molecular Weight | ~355.6 g/mol (est.) | 221.04 g/mol |
| Solubility (Water) | Low (ester) | Moderate (acid) |
| Bioavailability | Higher (lipophilic) | Lower (polar) |
Table 2: Key differences between the ester and its acid precursor.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-dichlorobenzyl 2-methoxybenzoate, and how are intermediates validated?
- Methodology : Synthesis typically involves esterification between 2,6-dichlorobenzyl alcohol and 2-methoxybenzoic acid derivatives. Key intermediates (e.g., acid chlorides) are generated using reagents like oxalyl chloride in dichloromethane under inert conditions . Validation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity. For example, -NMR can resolve methoxy and aromatic proton signals, while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks .
Q. How is the purity of this compound assessed in laboratory settings?
- Methodology : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection, ensuring separation of byproducts (e.g., unreacted starting materials). Melting point analysis and thin-layer chromatography (TLC) are supplementary methods. For chlorinated analogs, elemental analysis (C, H, Cl) provides additional validation .
Q. What safety protocols are critical when handling chlorinated benzoate derivatives like this compound?
- Methodology : Use nitrile gloves and fume hoods to prevent skin/eye contact. Waste must be segregated and treated by certified hazardous waste services due to environmental persistence . Stability under storage conditions (argon atmosphere, low humidity) should be confirmed to avoid decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Bruker APEX2 or CrysAlis RED software determines bond lengths, angles, and packing motifs. For example, studies on analogous dichlorobenzyl esters reveal torsional angles between aromatic rings, influencing molecular conformation . Hydrogen-bonding networks and van der Waals interactions are mapped using Mercury or Olex2 visualization tools .
Q. What experimental strategies mitigate side reactions during esterification of sterically hindered benzoic acids?
- Methodology : Optimize reaction conditions (e.g., slow addition of acid chlorides to alcohols at 0–5°C) to reduce dimerization. Catalytic DMAP (4-dimethylaminopyridine) enhances esterification efficiency. Post-reaction purification via flash chromatography (silica gel, gradient elution) removes unreacted species . Kinetic studies using in-situ FTIR or -NMR monitor reaction progress .
Q. How do electronic effects of substituents (e.g., Cl, OCH) influence the reactivity of this compound in nucleophilic substitution?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) model charge distribution and frontier molecular orbitals. For instance, electron-withdrawing Cl groups deactivate the benzyl position, while methoxy donors alter electrophilicity. Experimental validation involves competitive reactions with nucleophiles (e.g., amines, thiols) under controlled pH .
Q. What analytical techniques resolve contradictions in reported spectral data for chlorinated benzoates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
